Lipophilicity Profile: Lower LogP vs. Ethyl Ester Analog Enhances Aqueous Compatibility
Methyl 3-(2-cyanophenyl)benzoate exhibits a calculated partition coefficient (LogP) of 3.01, which is 0.39 units lower than that of its direct analog, ethyl 3-(2-cyanophenyl)benzoate (LogP = 3.40) . This difference in lipophilicity can be critical for processes where aqueous solubility or compatibility with polar reaction media is a key parameter [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.01188 |
| Comparator Or Baseline | Ethyl 3-(2-cyanophenyl)benzoate (LogP = 3.40198) |
| Quantified Difference | ΔLogP = -0.39 |
| Conditions | Predicted values based on molecular structure; sourced from vendor computational chemistry data. |
Why This Matters
A lower LogP value indicates reduced lipophilicity, which can translate to improved solubility in aqueous reaction mixtures, potentially simplifying work-up procedures and enabling a wider range of synthetic conditions.
- [1] Molbase. ethyl 3-(2-cyanophenyl)benzoate. Product Information. CAS: 131379-35-6. View Source
